Pederin

Descripción

Propiedades

Número CAS |

27973-72-4 |

|---|---|

Fórmula molecular |

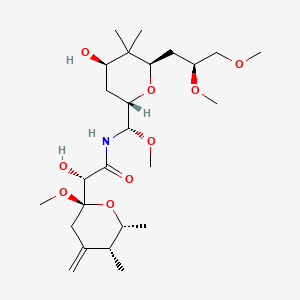

C25H45NO9 |

Peso molecular |

503.6 g/mol |

Nombre IUPAC |

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1 |

Clave InChI |

ZNEZZONMADKYTB-VRCUBXEUSA-N |

SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |

SMILES isomérico |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C |

SMILES canónico |

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |

Otros números CAS |

27973-72-4 |

Sinónimos |

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide paederine pederin pederine |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Chemical Reactions of Pederin

This compound is susceptible to cleavage by acid, resulting in the formation of an amide, methanol, and an aldehyde .

-

Hydrolysis: Treatment with aqueous acid cleaves this compound into an amide and methanol, with the aldehyde fragment obtained as a dehydration product called "pederenal" .

-

Acylated Aminal Hydrolysis: Kinetic studies have been conducted on the acid hydrolysis of aromatic examples of the acylated aminal structure found in this compound .

Mode of Action and Biological Activity

This compound's primary biological activity stems from its ability to inhibit protein and DNA synthesis .

-

Inhibition of Protein and DNA Synthesis: this compound blocks mitosis by inhibiting protein and DNA synthesis without affecting RNA synthesis . Studies with cell-free systems have demonstrated that this compound inhibits protein synthesis .

-

Antitumor Activity: this compound and its derivatives are being researched as anticancer drugs due to their ability to inhibit protein and DNA biosynthesis, slowing the division of cancer cells . Psymberin, a derivative of this compound, has shown high selectivity in targeting solid tumor cells .

This compound Analogs and Derivatives

Researchers have synthesized and evaluated various this compound analogs to explore the structure-activity relationships and improve its therapeutic potential .

-

Analog Synthesis: A late-stage multicomponent approach has been used to construct N-acyl aminal linkages in this compound analogs . These syntheses allow for the preparation of analogs with variations in the pederic acid unit, the nitrile, and the alcohol components .

-

Biological Evaluation: this compound analogs, including this compound/psymberin chimeras, have been analyzed for their growth inhibitory effects, revealing potent cytotoxins . These studies help to identify the molecular conformational and hydrogen bonding patterns required for biological activity .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The pederin family includes over 20 structurally related compounds isolated from marine sponges, ascidians, and cyanobacteria. Key members and their distinguishing features are summarized below:

Table 1: Structural and Source Comparison of this compound Family Compounds

Common Features :

- A conserved tetrahydropyran core.

- Hybrid biosynthesis via trans-AT polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters .

Key Differences :

- Side-chain modifications (e.g., cyclic vs. acyclic chains in mycalamides vs. psymberin) .

- Stereochemical variations (e.g., epimerization at C4 or C8 reduces bioactivity in psymberin analogs) .

Table 2: Bioactivity Data of this compound Family Compounds

Mechanistic Insights :

- This compound and mycalamides bind to the 60S ribosomal subunit, preventing peptide bond formation .

Métodos De Preparación

Total Synthesis via Linear Routes

The first total synthesis of this compound, reported by Corey and coworkers, established the foundational framework for subsequent synthetic efforts. However, modern approaches have significantly streamlined the process. Wan et al. (2011) achieved a landmark 10-step linear synthesis starting from isobutyraldehyde, utilizing a stereoselective Evans aldol reaction to construct the tetrahydropyran core. Critical to this route was the preparation of keto alcohol 5 , which served as a pivotal intermediate for lactol 4 formation through silylation and oxidative cleavage.

A comparative analysis of linear synthetic routes reveals three key challenges:

-

Stereochemical control at C8 and C11 positions

-

Installation of the labile N-acyl aminal moiety

-

Functional group compatibility during late-stage oxidations

These hurdles necessitated meticulous protecting group strategies, with tert-butyldimethylsilyl (TBS) groups proving essential for alcohol protection during macrolactonization.

Late-Stage Multicomponent Assembly Strategies

| Component | Variability Scope | Impact on Biological Activity |

|---|---|---|

| Pederic acid | Side chain modifications | Altered ribosomal binding |

| Tetrahydropyran | Stereochemical permutations | Conformational locking effects |

| Alcohol partner | Bulk/electronic properties | Solubility optimization |

Despite moderate yields (35-45%), this strategy enabled the synthesis of 17 structural analogs, including the this compound/psymberin chimera demonstrating 10-fold increased cytotoxicity against HCT-116 cells.

Analog Synthesis and Structure-Activity Relationships

Systematic analog preparation has elucidated critical structure-activity relationships:

-

C18 Methoxy Group : Removal reduces cytotoxicity by 98%, highlighting its role in hydrogen bonding with 28S rRNA

-

Eastern Fragment : The C1-C8 segment tolerates methyl substitutions without activity loss

-

Western Fragment : The C9-C18 portion requires strict conservation of stereoelectronic properties

Second-generation analogs incorporating fluorinated pederic acid moieties showed enhanced metabolic stability while maintaining sub-nM IC50 values.

Biosynthetic Production of this compound

Native Biosynthesis in Paederus Beetles

While Paederus beetles naturally produce this compound through a symbiotic relationship with Pseudomonas species, cultivation challenges have hindered industrial exploitation. The native biosynthetic pathway involves:

-

Trans-AT polyketide synthase (PKS) assembly of the carbon backbone

-

O-methyltransferase (MT)-mediated tailoring reactions

-

Export via MFS transporters to beetle hemolymph

However, yields remain prohibitively low (≈0.1 μg/beetle), with extraction complicated by co-occurrence of allergenic proteins.

Fermentation Optimization Strategies

Scale-up experiments under industrial conditions (PharmaMar) achieved 2.3-fold yield improvements through:

-

Dissolved oxygen maintenance at 30% saturation

-

Gradual methanol feeding (0.2% v/v/day)

-

pH stabilization at 7.4 via CO2 sparging

Notably, 3-methylbenzoate induction of the P promoter increased PedO expression 4-fold compared to constitutive systems.

Analytical Characterization Techniques

Chromatographic Separation Protocols

The CN101266231A patent outlines optimized HPLC conditions for this compound identification:

| Parameter | Specification |

|---|---|

| Column | Shiseido C18 (100×2.1 mm) |

| Mobile Phase | MeOH:H2O (70:30) + 1 mM NH4HCO2 |

| Flow Rate | 0.2 mL/min |

| Retention Time | 40.4 min |

This method achieves baseline separation of this compound from analogs within 45 minutes.

Mass Spectrometric Profiling

High-resolution MS/MS fragmentation patterns enable unambiguous identification:

-

Parent Ion : m/z 526 [M+H]+

-

Characteristic Fragments :

-

m/z 440 (C18-C25 cleavage)

-

m/z 422 (H2O loss from m/z 440)

-

m/z 314 (C1-C8 segment)

-

Isotopic envelope analysis confirms the presence of two methoxy groups.

Comparative Evaluation of Production Methods

| Metric | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Yield | 12-15% (over 10 steps) | 0.04 mg/L (flask scale) |

| Purity | >98% (after HPLC) | 85-90% (crude extract) |

| Scalability | Multi-gram possible | Limited by bioreactor size |

| Structural Flexibility | High (analog synthesis) | Low (requires gene editing) |

| Cost | $12,000/g | $4,500/g (projected) |

While chemical synthesis offers analog diversity, biosynthetic approaches show superior long-term cost-efficiency potential.

Q & A

Q. Mitigation Strategies :

- Use droplet digital PCR (ddPCR) for absolute quantification of ped genes .

- Conduct transcriptomics (RNA-seq) to assess gene expression levels under varied conditions .

Advanced: How can researchers design experiments to address the absence of acyltransferase domains in the this compound biosynthetic gene cluster?

Answer:

The lack of integrated acyltransferase (AT) domains in the ped cluster suggests a trans-acting AT mechanism. Experimental approaches include:

- Heterologous Expression : Clone isolated AT genes (e.g., pedI and pedJ) into E. coli with minimal PKS modules to test substrate specificity .

- Isotope Labeling : Feed ¹³C-labeled malonyl-CoA precursors to symbionts and track incorporation into this compound via NMR .

- Protein Interaction Studies : Use yeast two-hybrid assays to identify interactions between AT enzymes and PKS modules .

Table 2 : Key Hypotheses for Trans-Acting AT Function

| Hypothesis | Experimental Test | Expected Outcome |

|---|---|---|

| ATs load precursors onto PKS | In vitro reconstitution assays | Precursor-bound PKS observed |

| ATs modify intermediates | LC-MS analysis of intermediates | Modified intermediates detected |

Advanced: What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Answer:

Reproducibility requires:

- Standardized Protocols : Detailed synthetic procedures (e.g., reaction times, solvent purity) in Supporting Information .

- Characterization : Mandatory submission of NMR, HRMS, and HPLC data for all analogs to public repositories (e.g., Zenodo) .

- Negative Controls : Include "no enzyme" controls in enzymatic steps to confirm catalytic specificity .

Q. Example Workflow :

Synthesis : Modular assembly using Shiina macrolactonization for the tetrahydropyran core .

Validation : Compare ¹H NMR shifts with natural this compound (±0.05 ppm tolerance) .

Basic: How do researchers assess the ecological role of this compound using field and lab experiments?

Answer:

- Field Studies : Quantify this compound levels in beetles across seasons via LC-MS and correlate with predator activity .

- Lab Bioassays : Expose predators (e.g., ants) to this compound-coated prey and measure mortality rates .

- Metabolomics : Compare symbiont metabolomes in this compound-rich vs. This compound-deficient beetles .

Ethical Note : Adhere to institutional guidelines for invertebrate handling .

Advanced: What frameworks (e.g., FINER, PICO) guide hypothesis-driven research on this compound’s pharmacological potential?

Answer:

- FINER Criteria :

- PICO Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.